2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is an organic compound that features a thiazole ring, a thiophene ring, and a phenylthio group
Scientific Research Applications
2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by the introduction of the thiophene ring through a cross-coupling reaction. The phenylthio group is then introduced via a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylthio group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole and thiophene rings may play a crucial role in binding to these targets, while the phenylthio group could influence the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: A compound with a similar thiazole ring but different substituents.
4-(2-hydroxyphenyl)thiazol-2-yl]methanones: Compounds with a thiazole ring and hydroxyphenyl group.
benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: Compounds with a similar thiazole ring structure but different functional groups.
Uniqueness
2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is unique due to the presence of both a thiophene and a phenylthio group, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
2-phenylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS3/c18-14(10-20-11-5-2-1-3-6-11)17-15-16-12(9-21-15)13-7-4-8-19-13/h1-9H,10H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKFTVOORWLNSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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